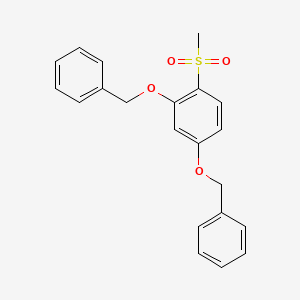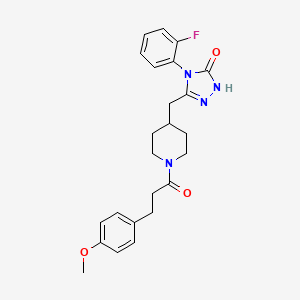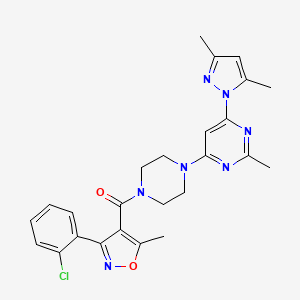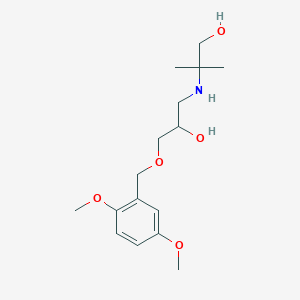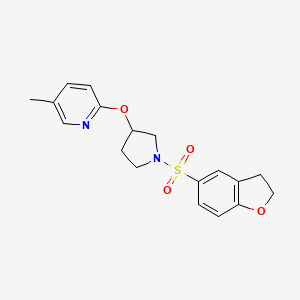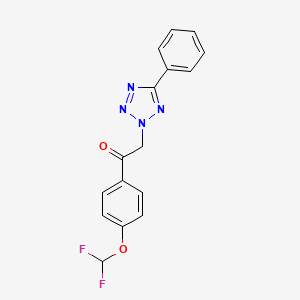
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone, also known as DFP-1080, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone acts as a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing its activity. DPP-4 is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound can increase the levels of these hormones and improve glucose control.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against DPP-4 in vitro, with an IC50 value of 0.58 nM. In vivo studies have also shown that this compound can increase the levels of GLP-1 and GIP and improve glucose control in animal models of diabetes. However, further studies are needed to determine the long-term effects and safety of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is its potent inhibitory activity against DPP-4, which makes it a promising candidate for further studies in the area of diabetes research. However, the compound has not been extensively studied for its potential applications in other areas of research, and its long-term effects and safety need to be further evaluated.
Orientations Futures
Several future directions for research on 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can be identified, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
2. Evaluation of the long-term effects and safety of this compound in animal models and humans.
3. Investigation of the potential applications of this compound in other areas of research, such as cancer and inflammation.
4. Development of new analogs of this compound with improved potency and selectivity.
5. Studies on the mechanism of action of this compound and its interaction with DPP-4.
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound exhibits potent inhibitory activity against DPP-4 and has promising applications in the area of diabetes research. However, further studies are needed to determine its long-term effects and safety, and to explore its potential applications in other areas of research.
Méthodes De Synthèse
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-(difluoromethoxy)benzaldehyde with 5-phenyl-2H-tetrazole in the presence of a base to form the intermediate compound, which is then further reacted with ethyl chloroacetate to give the final product, this compound.
Applications De Recherche Scientifique
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone has been found to exhibit potent inhibitory activity against a class of enzymes called dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors have been extensively studied for their potential applications in the treatment of type 2 diabetes, as they can increase the levels of incretin hormones which regulate glucose homeostasis. This compound has been found to exhibit superior inhibitory activity against DPP-4 compared to other known inhibitors, making it a promising candidate for further studies in this area.
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2/c17-16(18)24-13-8-6-11(7-9-13)14(23)10-22-20-15(19-21-22)12-4-2-1-3-5-12/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACSHBJEMOFVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-6-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B2592768.png)
![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)

![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)
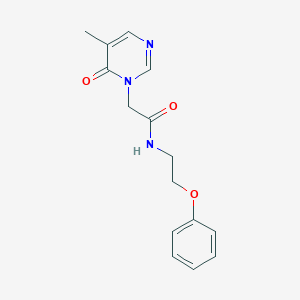
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)
